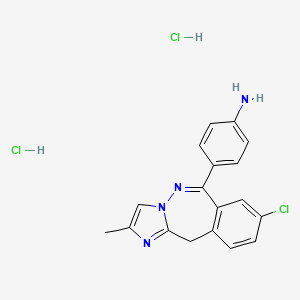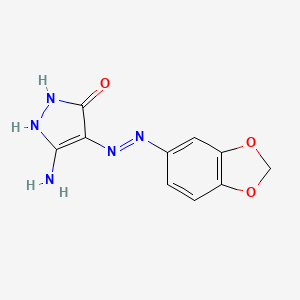
Gyki 47261 二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
GYKI 47261 二盐酸盐在科学研究中有着广泛的应用:
生化分析
Biochemical Properties
Gyki 47261 dihydrochloride plays a significant role in biochemical reactions by interacting with AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors are involved in fast synaptic transmission in the central nervous system. By antagonizing these receptors, Gyki 47261 dihydrochloride inhibits excitatory neurotransmission, which can help in reducing seizures and providing neuroprotection . Additionally, Gyki 47261 dihydrochloride induces the enzyme CYP2E1, which is involved in the metabolism of various xenobiotics and endogenous compounds .
Cellular Effects
Gyki 47261 dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving glutamate neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, Gyki 47261 dihydrochloride can reduce excitotoxicity, which is a pathological process caused by excessive activation of glutamate receptors . This reduction in excitotoxicity can protect neurons from damage and death.
Molecular Mechanism
The mechanism of action of Gyki 47261 dihydrochloride involves its binding to AMPA receptors, thereby inhibiting their activity. This inhibition prevents the influx of calcium ions, which is crucial for excitatory neurotransmission. By blocking this pathway, Gyki 47261 dihydrochloride reduces neuronal excitability and protects against excitotoxicity . Additionally, the induction of CYP2E1 by Gyki 47261 dihydrochloride can lead to increased metabolism of certain substrates, affecting their bioavailability and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gyki 47261 dihydrochloride can change over time. The compound is stable under recommended storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that Gyki 47261 dihydrochloride can maintain its neuroprotective and anticonvulsive effects in both in vitro and in vivo models . The duration of these effects can vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of Gyki 47261 dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsive and neuroprotective effects without significant toxicity . At higher doses, Gyki 47261 dihydrochloride can cause adverse effects, including potential toxicity . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and further increases in dosage do not enhance the therapeutic outcomes .
Metabolic Pathways
Gyki 47261 dihydrochloride is involved in metabolic pathways that include the induction of CYP2E1. This enzyme plays a crucial role in the metabolism of various drugs and endogenous compounds. By inducing CYP2E1, Gyki 47261 dihydrochloride can alter the metabolic flux and levels of certain metabolites . This interaction can have significant implications for the pharmacokinetics and pharmacodynamics of co-administered drugs.
Transport and Distribution
Within cells and tissues, Gyki 47261 dihydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of Gyki 47261 dihydrochloride can affect its activity and function, influencing its therapeutic outcomes .
Subcellular Localization
The subcellular localization of Gyki 47261 dihydrochloride is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target receptors and enzymes, thereby modulating its biochemical and cellular effects .
化学反应分析
GYKI 47261 二盐酸盐经历各种化学反应,包括:
氧化: 在特定条件下,它可以被氧化形成不同的氧化产物。
还原: 还原反应可以改变其官能团,导致不同的衍生物。
取代: 取代反应可以将新的官能团引入分子中.
这些反应中常用的试剂和条件包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种催化剂 . 从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .
作用机制
相似化合物的比较
GYKI 47261 二盐酸盐由于其作为 AMPA 受体拮抗剂的高选择性和效力而具有独特性。类似化合物包括:
GYKI 52466: 另一种具有类似特性但效力和选择性不同的 AMPA 受体拮抗剂.
GYKI 53655: 一种具有不同药理学特征的相关化合物.
属性
IUPAC Name |
4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4.2ClH/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12;;/h2-7,9-10H,8,20H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNSEMNKAFDVDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-3-[(4-methylphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191469.png)
![5-amino-4-[(3-methoxyphenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191470.png)

![5-amino-4-[(2-fluorophenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191472.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191473.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191474.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191476.png)
![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)
![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)
![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)
![2-amino-3-[(2-fluorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191485.png)
![2-amino-5-methyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191486.png)
![2,7-Diamino-3-(1,3-benzodioxol-5-yldiazenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191488.png)
![2-{[(5-chloropyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191490.png)
